molecular formula C10H12FNO2S B15350563 N-((1R,2S)-2-fluorocyclopropyl)-4-methylbenzenesulfonamide

N-((1R,2S)-2-fluorocyclopropyl)-4-methylbenzenesulfonamide

Cat. No.: B15350563
M. Wt: 229.27 g/mol
InChI Key: YLBSKDWNNUCKSV-VHSXEESVSA-N
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Description

Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) is a compound belonging to the class of fluorinated amines, characterized by the presence of a cyclopropane ring. The specific stereochemistry indicated by (1R,2S) plays a crucial role in determining the compound’s chemical behavior and interactions. This compound is noted for its significant applications in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

N-[(1R,2S)-2-fluorocyclopropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H12FNO2S/c1-7-2-4-8(5-3-7)15(13,14)12-10-6-9(10)11/h2-5,9-10,12H,6H2,1H3/t9-,10+/m0/s1

InChI Key

YLBSKDWNNUCKSV-VHSXEESVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C[C@@H]2F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) typically involves the following steps:

  • Formation of Cyclopropane Ring: Starting with suitable alkene precursors, cyclopropanation reactions are conducted using reagents such as diazomethane or carbene precursors under controlled temperature and pressure.

  • Introduction of Fluorine: Electrophilic fluorination is performed using reagents like Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom.

  • Amine Functionalization: The amine group is introduced through amination reactions involving intermediates like aziridines or direct amination of cyclopropane derivatives.

  • Stereochemical Control: Enantioselective catalysts or chiral auxiliaries are employed to ensure the desired (1R,2S) stereochemistry is achieved.

Industrial Production Methods: Large-scale production might adapt batch or continuous flow synthesis processes, utilizing catalysts and optimized reaction conditions to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: Can undergo oxidation reactions to form corresponding oximes, nitriles, or carboxylic acids.

  • Reduction: Reduction reactions typically yield saturated amines.

  • Substitution: It can participate in nucleophilic substitution reactions where the amine or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:
  • Oxidation: Use of oxidizing agents like potassium permanganate or peroxy acids.

  • Reduction: Catalysts like Raney nickel or lithium aluminum hydride.

  • Substitution: Involves reagents such as alkyl halides, acyl chlorides, or tosylates.

Major Products Formed from These Reactions: Depending on the type of reaction, products can range from fluoro-substituted cyclopropanes to various functionalized derivatives including amides, nitriles, and more complex heterocycles.

Scientific Research Applications

Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) is pivotal in:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological molecules, particularly in enzyme inhibition studies.

  • Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient, especially in developing treatments for neurological disorders.

  • Industry: Utilized in the production of agrochemicals, dyes, and specialty polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorinated amine group. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity towards target sites. In medicinal applications, it may inhibit enzyme activity or modify receptor-ligand interactions, altering cellular pathways.

Comparison with Similar Compounds

Cyclopropanamine,2-fluoro-,hydrochloride,(1R,2S)-(9ci) can be compared with similar compounds such as:

  • 2-Fluorocyclopropanamine: Lacks the hydrochloride group, affecting its solubility and reactivity.

  • Cyclopropanamine,2-chloro-,hydrochloride: Substitutes chlorine for fluorine, altering its chemical reactivity and biological activity.

  • Cyclopropanamine: Without the fluorine substitution, has different electronic properties and reactivity.

This compound stands out due to its unique combination of a cyclopropane ring, fluorine substitution, and specific stereochemistry, which collectively influence its chemical behavior and application spectrum.

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